molecular formula C18H18FN7O2 B2530517 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine CAS No. 1001607-92-6

4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

Katalognummer: B2530517
CAS-Nummer: 1001607-92-6
Molekulargewicht: 383.387
InChI-Schlüssel: LPLJDVGHQYSGLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrimidine derivative featuring a 2-fluorophenyl-substituted piperazine ring at position 4, a methyl group at position 6, and a 4-nitro-1H-pyrazole substituent at position 2. Such structural motifs are common in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to the piperazine moiety’s affinity for neurotransmitter receptors .

Eigenschaften

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O2/c1-13-10-17(22-18(21-13)25-12-14(11-20-25)26(27)28)24-8-6-23(7-9-24)16-5-3-2-4-15(16)19/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLJDVGHQYSGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 2-fluorophenylamine with diethanolamine under acidic conditions to form the piperazine core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactors, precise temperature control, and efficient separation techniques are employed to achieve high production rates while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Attachment of the 4-Nitro-pyrazole Group

The 4-nitro-1H-pyrazole moiety is coupled to position 2 of the pyrimidine via Buchwald-Hartwig amination or Ulmann-type coupling :

  • Palladium catalysts (e.g., Pd(OAc)2_2) with Xantphos ligand enable C–N bond formation between chloropyrimidine and 4-nitro-1H-pyrazole .

  • Copper(I) iodide in DMSO at 110°C achieves similar reactivity for aryl-pyrazole linkages .

Optimized Conditions :

SubstrateCatalyst SystemSolventYield
2-Chloropyrimidine + 4-nitro-1H-pyrazolePd(OAc)2_2/Xantphos/DBUToluene78%

Transformations of the Nitro Group

The nitro group on the pyrazole ring undergoes reduction or cyclization :

  • Catalytic hydrogenation (H2_2, Pd/C, ethanol) reduces –NO2_2 to –NH2_2, enabling further derivatization (e.g., acylation or sulfonylation) .

  • Electrophilic substitution (e.g., nitration) is sterically hindered due to the adjacent pyrimidine and piperazine groups .

Selectivity Data :

ReactionConditionsProductYield
Nitro → AmineH2_2 (50 psi), 10% Pd/C, EtOH, 25°C, 12 h4-Amino-1H-pyrazol-1-yl derivative92%

Stability and Reactivity Trends

  • Thermal Stability : The compound decomposes above 250°C, as observed in differential scanning calorimetry (DSC) studies of analogous pyrimidines .

  • Hydrolytic Sensitivity : The methyl group at position 6 enhances stability against nucleophilic attack compared to electron-withdrawing substituents .

  • Nitro Group Reactivity : The –NO2_2 group participates in Huisgen cycloadditions with alkynes under click chemistry conditions .

Biological Derivatization Pathways

  • Schiff Base Formation : The primary amine (post-nitro reduction) reacts with aldehydes (e.g., 4-chlorobenzaldehyde) to form hydrazones, enhancing pharmacological activity .

  • Sulfonylation : Treatment with aryl sulfonyl chlorides (e.g., 4-toluenesulfonyl chloride) yields sulfonamide derivatives with improved solubility .

Representative Reaction :

4-Amino-pyrazole derivative + 4-toluenesulfonyl chloride → Sulfonamide (DMAP, CH2_2Cl2_2, 0°C → RT, 4 h) → 88% yield .

Key Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at positions 2 and 4 of the pyrimidine is mitigated using bulky ligands (e.g., Xantphos) .

  • Byproduct Formation : Nitro reduction may partially reduce the pyrimidine ring; this is minimized by using poisoned catalysts (e.g., Lindlar’s catalyst) .

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds containing the pyrimidine and pyrazole frameworks exhibit various biological activities, including:

  • Antitumor Activity: Several studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines, suggesting that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects: The structural components of this compound suggest it may possess anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to reduce inflammation in models of arthritis and other inflammatory diseases .
  • Antimicrobial Properties: Some derivatives have shown promise as antimicrobial agents. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane penetration and efficacy against bacterial strains .

Therapeutic Applications

The diverse biological activities of this compound open avenues for its application in various therapeutic areas:

Cancer Therapy

Research has focused on the development of new antitumor agents based on the pyrazolo[1,5-a]pyrimidine scaffold. These compounds are being investigated for their ability to target specific oncogenic pathways, potentially leading to novel cancer treatments.

Neurological Disorders

Given the piperazine moiety's known effects on neurotransmitter systems, there is potential for this compound to be explored as a treatment for neurological disorders such as anxiety or depression. Compounds with similar structures have been shown to interact with serotonin receptors, indicating possible psychotropic effects .

Antimicrobial Agents

The ongoing search for new antibiotics has led researchers to explore compounds like this one for their potential to combat resistant bacterial strains. The incorporation of nitro groups has been associated with enhanced antibacterial activity in related compounds .

Case Studies

Recent studies have documented the synthesis and evaluation of related compounds:

  • Study on Anti-inflammatory Properties: A series of pyrazolo-pyrimidine derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced edema models. Results indicated that certain derivatives exhibited significant reductions in edema compared to standard anti-inflammatory drugs .
  • Antitumor Screening: A study evaluated several pyrazolo[1,5-a]pyrimidines against various cancer cell lines, demonstrating promising cytotoxic effects that warrant further investigation into their mechanisms of action and potential clinical applications .

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to the modulation of certain biochemical processes. The exact mechanism of action would depend on the specific application and the biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Piperazine-Containing Pyrimidines

4-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine (): Key Differences: Replaces the 4-nitro-1H-pyrazole group with a chlorine atom at position 2.

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine ():

  • Key Differences : Features a cyclopropanesulfonyl-piperazine and methylsulfanyl group.
  • Impact : The sulfonyl group increases polarity, likely improving aqueous solubility compared to the nitro-pyrazole derivative .
B. Pyrazole-Containing Heterocycles

1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one (): Key Differences: Substitutes the nitro-pyrazole with a simple pyrazole and adds a phenoxypropanone side chain. Impact: The absence of a nitro group may reduce oxidative metabolism risks but diminish electron-deficient character .

4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine ():

  • Key Differences : Contains a difluoromethyl group and ethylsulfonyl substituent.
  • Impact : The sulfonyl group enhances metabolic stability, while difluoromethyl may improve lipophilicity .

Physicochemical and Spectroscopic Data

Table 1: Comparative Data for Selected Analogs
Compound Name Molecular Formula Molecular Weight Key Data Reference
4-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine C₁₅H₁₅ClFN₅ 335.8 NMR (EtOAc): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.92 (m, 4H, Ar-H)
4-(4-(Cyclopropanesulfonyl)piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine C₁₃H₂₀N₄O₂S₂ 328.5 Solubility: >10 mg/mL in DMSO; MS (ESI+): 329.1 [M+H]+
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one C₂₁H₂₄N₆O₂ 392.5 IR (KBr): 3078 cm⁻¹ (C-H stretch); MS: m/z = 393 [M+1]+
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine C₁₃H₁₆F₂N₄O₂S 330.4 MS (ESI+): 331.1 [M+H]+; LogP: 2.1 (predicted)
Key Observations:
  • Nitro-Pyrazole vs. Sulfonyl/Sulfanyl Groups : The nitro group in the target compound may confer higher polarity compared to sulfonyl/sulfanyl analogs, affecting solubility and membrane permeability .
  • Methyl Substitution : The 6-methyl group in the target compound and analogs (e.g., ) likely enhances steric protection against metabolic degradation .

Biologische Aktivität

The compound 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN5O2C_{19}H_{22}FN_5O_2 with a molecular weight of approximately 373.4 g/mol. The structural features include a piperazine ring, a fluorophenyl group, and a nitropyrazole moiety, which are critical for its biological activity.

Nucleoside Transport Inhibition

Recent studies have highlighted the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs) . It has been shown to selectively inhibit ENT2 over ENT1, which is crucial for nucleotide synthesis and regulation of adenosine functions. This selectivity suggests potential therapeutic applications in conditions where modulation of adenosine levels is beneficial, such as in cancer and inflammatory diseases .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that derivatives of similar structures can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For instance, compounds with similar pyrazole scaffolds have been reported to reduce these cytokines by up to 93% at specific concentrations .

Biological Activities

The biological activities of this compound can be summarized in the following table:

Activity TypeDescriptionReference
Anti-inflammatory Inhibits TNF-α and IL-6 production in cell cultures
Nucleoside Transport Selective inhibition of ENT2, influencing adenosine regulation
Antimicrobial Potential activity against various bacterial strains
Anticancer Modulates pathways involved in cancer cell proliferation

Case Studies and Research Findings

  • Inhibition of Nucleoside Transporters : A study demonstrated that analogues of this compound showed enhanced selectivity towards ENT2, which could lead to better therapeutic profiles in cancer treatment .
  • Anti-inflammatory Effects : Research on pyrazole derivatives has shown promising results in reducing inflammation markers in vitro, indicating that this compound may have similar effects due to its structural similarities .
  • Antimicrobial Properties : Compounds structurally related to this pyrimidine derivative have shown effectiveness against Mycobacterium tuberculosis and various bacterial strains, suggesting potential applications in treating infectious diseases .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Nucleophilic substitution at the pyrimidine C2 position with 4-nitro-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) .
  • Piperazine coupling via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts (e.g., Pd(dba)₂) or elevated temperatures (110–130°C) in polar aprotic solvents .
  • Fluorophenyl group introduction through Suzuki-Miyaura cross-coupling or direct alkylation, with careful control of stoichiometry to avoid di-substitution .
    Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (0.5–5 mol%), and temperature gradients. Purity is enhanced via column chromatography or recrystallization .

Basic: What spectroscopic and computational methods are used for structural validation?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the piperazine and pyrazole substituents. Key signals include downfield-shifted pyrimidine C4 (δ 165–170 ppm in ¹³C) and aromatic fluorine coupling patterns (J = 8–12 Hz) .
  • HRMS : Validates molecular weight (expected [M+H]⁺ ≈ 425.16 g/mol) and nitro-group fragmentation patterns .
  • DFT Calculations : Predict vibrational modes (IR) and electronic transitions (UV-Vis) to cross-validate experimental data .

Advanced: How do structural modifications (e.g., nitro group position) impact target binding affinity in SAR studies?

  • Nitro Group : The 4-nitro-pyrazole moiety enhances electron-withdrawing effects, increasing π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets). Shifting the nitro group to C3 reduces potency by 40–60% in kinase inhibition assays .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves membrane permeability (logP reduction by 0.3–0.5 units) but may reduce off-target serotonin receptor binding compared to bulkier chloro analogs .
    Methodology : Competitive binding assays (SPR, ITC) paired with MD simulations (AMBER/CHARMM force fields) quantify affinity changes .

Advanced: How should researchers resolve contradictions in biological activity data across similar analogs?

Contradictions often arise from assay variability or unaccounted physicochemical factors:

  • Solubility : Poor aqueous solubility (>50 μM in PBS) may mask true activity. Use co-solvents (DMSO ≤1%) or nanoformulation to improve bioavailability .
  • Metabolic Stability : Fluorophenyl groups reduce CYP450-mediated degradation compared to methoxy derivatives, altering IC₅₀ values in hepatic microsome assays .
    Resolution : Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate with orthogonal techniques (e.g., CRISPR knockdown of putative targets) .

Advanced: What computational strategies accelerate reaction pathway discovery for novel derivatives?

  • Reaction Path Search : Quantum mechanical calculations (DFT, MP2) identify low-energy intermediates and transition states for piperazine coupling .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for pyrimidine functionalization .
  • High-Throughput Virtual Screening (HTVS) : Prioritize derivatives with favorable ADMET profiles before synthesis .

Advanced: How to design dose-response experiments for toxicity profiling in neuronal cell lines?

  • Dose Range : Test 0.1–100 μM in triplicate, using rotenone/MPP⁺ as positive controls for mitochondrial toxicity .
  • Endpoint Assays : Combine MTT (viability), JC-1 (mitochondrial membrane potential), and Caspase-3/7 luminescence (apoptosis) .
  • Data Analysis : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/LC₅₀. Address outliers via Grubbs’ test (α=0.05) .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR/Raman spectroscopy to detect intermediate deviations .
  • Design of Experiments (DoE) : Use central composite designs to optimize critical parameters (temperature, catalyst ratio) and reduce impurity formation (<0.5%) .
  • Purification : Implement simulated moving bed (SMB) chromatography for >99% purity in multi-gram batches .

Advanced: How to validate target engagement in cellular models lacking biomarkers?

  • Cellular Thermal Shift Assay (CETSA) : Measure compound-induced thermal stabilization of putative targets (e.g., kinases) via western blot .
  • Photoaffinity Labeling : Incorporate azide/alkyne tags into the pyrimidine core for click chemistry-based pull-down assays .
  • Transcriptomics : RNA-seq identifies downstream pathway activation (e.g., MAPK/ERK) post-treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.